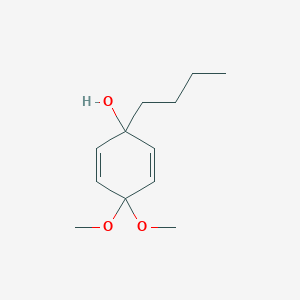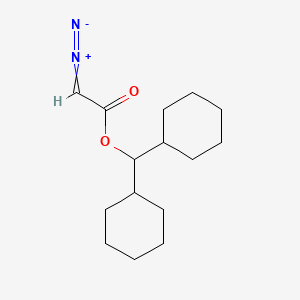
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine is an organic compound belonging to the class of heterocyclic compounds known as dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms. The specific structure of this compound includes butyl and propyl substituents at the 5th and 6th positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate dithiols with suitable alkyl halides. The reaction conditions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dithiol, facilitating the nucleophilic attack on the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions, optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to yield the corresponding dithiol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the alkyl groups
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used
Applications De Recherche Scientifique
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex molecular architectures and as a precursor for various functional materials
Mécanisme D'action
The mechanism of action of 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine but with different substituents.
2,3-Dihydro-1,4-dithiins: A broader class of compounds with varying alkyl or aryl substituents
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
134255-44-0 |
|---|---|
Formule moléculaire |
C11H20S2 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
5-butyl-6-propyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C11H20S2/c1-3-5-7-11-10(6-4-2)12-8-9-13-11/h3-9H2,1-2H3 |
Clé InChI |
ICWKQBKWAZULAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(SCCS1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)




